1,3-Dimethylbutylamine
Overview
Description
1,3-Dimethylbutylamine, also known as 4-methylpentan-2-amine, is an aliphatic amine. It is structurally related to methylhexanamine, where a butyl group replaces the pentyl group. This compound is known for its stimulant properties and has been identified in some over-the-counter dietary supplements .
Mechanism of Action
Target of Action
1,3-Dimethylbutylamine (1,3-DMBA), also known as dimethylbutylamine, DMBA, 4-amino-2-methylpentane, or AMP, is a stimulant drug . It is structurally related to methylhexanamine, where a butyl group replaces the pentyl group . The compound is an aliphatic amine . .
Pharmacokinetics
Its impact on bioavailability is therefore unknown. The compound is an aliphatic amine , and it has a boiling point of 108–110 °C and a density of 0.717 g/mL at 25 °C . These properties may influence its pharmacokinetic behavior, but more research is needed to understand these effects.
Biochemical Analysis
Biochemical Properties
1,3-Dimethylbutylamine is a synthetic stimulant that has been identified in dietary supplements .
Cellular Effects
It is known to cause blood vessels to contract, which increases blood pressure and speeds up the heart
Molecular Mechanism
It is known to be a stimulant drug structurally related to methylhexanamine
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study found that the peak concentration of this compound for all subjects was observed within 3–5 hours following ingestion
Preparation Methods
The preparation of 1,3-Dimethylbutylamine can be achieved through various synthetic routes. One method involves the reaction of methyl isobutyl ketone with formamide and ammonium formate. This mixture is reacted for 19 to 21 hours at temperatures ranging from 120 to 170 degrees Celsius. After the reaction, impurities are removed to obtain an intermediate product. This intermediate is then mixed with concentrated hydrochloric acid and subjected to a heating reflux reaction for 7 to 9 hours to yield this compound hydrochloride .
Chemical Reactions Analysis
1,3-Dimethylbutylamine undergoes several types of chemical reactions:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Incompatibility: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Hydrogen Generation: Flammable gaseous hydrogen may be generated when combined with strong reducing agents, such as hydrides.
Scientific Research Applications
1,3-Dimethylbutylamine has been used in various scientific research applications:
Chromatography: It has been used to study the application of unfunctionalized polymethacrylate resin as a stationary phase in liquid chromatography with UV detection.
Environmental Analysis: The compound has been used in the preparation of N-(1,3-dimethylbutyl)-N’-phenyl-p-benzoquinone, which is utilized in environmental sample content detection and toxicology experiments.
Comparison with Similar Compounds
1,3-Dimethylbutylamine is often compared to 1,3-dimethylamylamine (methylhexanamine). Both compounds are stimulants and are used in dietary supplements for their energy-boosting properties. this compound is associated with increasing physical energy, while 1,3-dimethylamylamine is more associated with boosting mental energy and focus . Other similar compounds include:
- 1,3-Dimethylamylamine (methylhexanamine)
- 2-amino-4-methylhexane
- 4-methyl-2-hexanamine
These compounds share structural similarities and stimulant properties but differ in their specific effects and applications .
Properties
IUPAC Name |
4-methylpentan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMPKNTYKDYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Record name | 1,3-DIMETHYLBUTYLAMINE | |
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DSSTOX Substance ID |
DTXSID4025113 | |
Record name | 1,3-Dimethylbutylamine | |
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Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55 °F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption. | |
Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Boiling Point |
223 to 228 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Flash Point |
55 °F (NTP, 1992) | |
Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Density |
0.75 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 1,3-DIMETHYLBUTYLAMINE | |
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CAS No. |
108-09-8 | |
Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Record name | 1,3-Dimethylbutylamine | |
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Record name | 1,3-Dimethylbutylamine | |
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Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Record name | 2-Pentanamine, 4-methyl- | |
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Record name | 1,3-Dimethylbutylamine | |
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Record name | 1,3-dimethylbutylamine | |
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Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health risks associated with DMBA?
A: DMBA is structurally similar to 1,3-dimethylamylamine (DMAA), a stimulant banned by the US Food and Drug Administration (FDA) due to cardiovascular risks, including high blood pressure, heart attack, and stroke. [] While DMBA's specific effects in humans remain unstudied, its structural similarity to DMAA raises concerns about similar cardiovascular risks. [, ] Additionally, one study identified a case of hemorrhagic stroke potentially linked to DMAA. [] It is crucial to emphasize that DMBA has never been tested in humans, and its safety profile remains completely unknown.
Q2: Why is DMBA found in dietary supplements despite its unknown safety profile?
A: The regulatory framework surrounding dietary supplements in the US differs from pharmaceuticals. The Dietary Supplement Health and Education Act of 1994 (DSHEA) does not require pre-market approval of dietary supplements for safety and efficacy, unlike pharmaceuticals. [] This loophole allows manufacturers to introduce novel ingredients like DMBA without rigorous safety testing. [] The FDA often takes action only after adverse events are reported. []
Q3: Have any regulatory actions been taken against products containing DMBA?
A: Yes, the FDA has issued warning letters to manufacturers using DMBA (under various names like AMP Citrate and 4-Amino-2-Methylpentane Citrate) in their products. [] These letters highlight that DMBA is an unapproved ingredient and its presence in dietary supplements violates the Federal Food, Drug, and Cosmetic Act (FD&C Act). [, ]
Q4: Are there any known analytical methods to detect DMBA in supplements?
A: Multiple studies utilized ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry to identify and quantify DMBA in dietary supplements. [, , ] These methods offer high sensitivity and specificity for analyzing complex mixtures like dietary supplements.
Q5: What are the implications of finding DMBA alongside other stimulants in supplements?
A: Studies have identified supplements containing DMBA in combination with other prohibited stimulants, some never before tested in humans. [, ] This "cocktail" approach raises significant safety concerns as the interactions between these stimulants are unknown and could potentially lead to synergistic adverse effects. []
Q6: What is the future direction of research on DMBA?
A6: Given the identification of DMBA in various products and its structural similarity to a banned substance, further research is critical. Key areas include:
- Toxicological studies: Comprehensive investigation of DMBA's effects on various organ systems, particularly the cardiovascular system, in appropriate animal models is crucial. []
- Metabolism and pharmacokinetics: Understanding how DMBA is absorbed, distributed, metabolized, and excreted in the body is crucial to assessing its potential for toxicity. []
- Mechanism of action: Research on how DMBA interacts with biological targets, if any, is needed to understand its purported effects and potential for adverse events. []
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